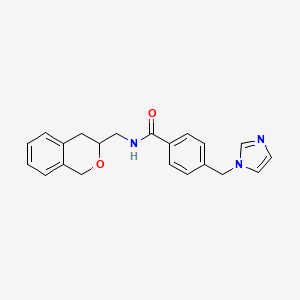
4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a derivative of benzamide with potential pharmacological properties. It contains an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known to be a part of various biologically active compounds.
Synthesis Analysis
The synthesis of related N-substituted imidazolylbenzamides has been described in the literature. For instance, a series of N-substituted-4-(1H-imidazol-1-yl)benzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating the potential of the imidazole moiety in producing class III electrophysiological activity . Although the specific synthesis of this compound is not detailed, similar synthetic routes may involve the formation of the imidazole ring followed by its attachment to the benzamide core and subsequent modifications to introduce the isochroman moiety.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using X-ray crystallography . These analyses provide insights into the conformation and electronic distribution of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The presence of the imidazole ring and its substitution pattern can significantly influence the overall molecular conformation.
Chemical Reactions Analysis
The imidazole moiety in benzamide derivatives is known to participate in various chemical reactions. For example, the N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines underwent spontaneous isomerization in polar solvents to yield benzothiazoles . This indicates that the imidazole ring can be reactive under certain conditions, which could be exploited in the synthesis or modification of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolylbenzamide derivatives are influenced by their molecular structure. The presence of the imidazole ring can affect the compound's solubility, boiling point, melting point, and stability. The electrophysiological activity of these compounds suggests that they may interact with ion channels, which is indicative of their potential solubility in biological membranes . The specific properties of this compound would need to be determined experimentally, but they are likely to be consistent with those of similar imidazolylbenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds similar to "4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide," have been extensively reviewed for their antitumor properties. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been subject to preclinical testing stages, indicating their potential in the search for new antitumor drugs. The structural variety within imidazole derivatives offers a promising avenue for synthesizing compounds with distinct biological properties, potentially applicable to "this compound" (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
CNS Acting Drugs from Benzimidazoles and Imidazoles
The conversion of benzimidazoles and imidazoles into central nervous system (CNS) acting drugs reveals the potential for "this compound" in this area. Given the increased incidence of CNS diseases and the need for more potent drugs, research into these compounds' modification to enhance CNS penetrability and activity could be beneficial. The azole group, common to these compounds, might be responsible for CNS effects, suggesting a direction for future research into the given compound (Saganuwan, S., 2020).
DNA Interaction and Radioprotective Properties
Studies on Hoechst 33258 and its analogues, which share structural similarities with "this compound," particularly in the context of minor groove binding to DNA, offer insights into potential applications. These compounds are not only used as fluorescent DNA stains for cell biology applications but also exhibit radioprotective and topoisomerase inhibitory activities. This suggests a possible application in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar, U., & Kakkar, R., 2013).
Antioxidant Properties of Chromone Derivatives
Chromones and their derivatives, including potentially "this compound," exhibit antioxidant properties that can neutralize active oxygen and cut off free radicals, delaying or inhibiting cell impairment. This review highlights the importance of certain structural features for radical scavenging activity and suggests avenues for synthesizing new therapeutic agents with enhanced efficacy and lower toxicity (Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K., 2014).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWVUPZGQOIXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

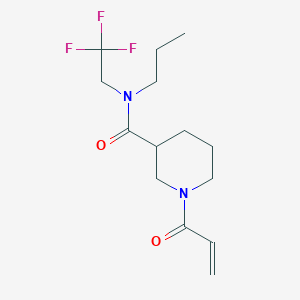

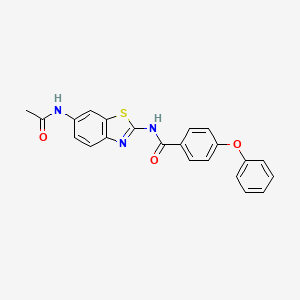
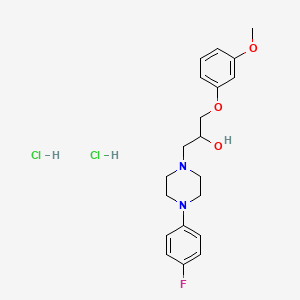
![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)


![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)

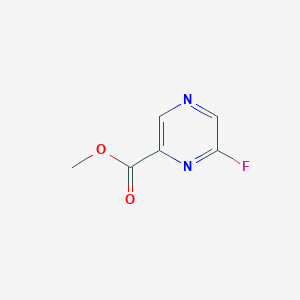
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)
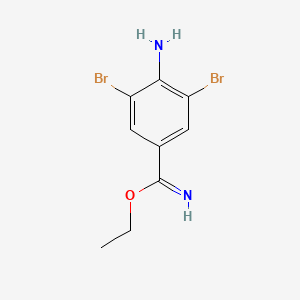

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)